4-Bromo-5-(isopentyloxy)-2-nitroaniline structure elucidation
4-Bromo-5-(isopentyloxy)-2-nitroaniline structure elucidation
An In-depth Technical Guide for the Structure Elucidation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline, a substituted aromatic amine of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes a self-validating workflow, where each analytical technique provides orthogonal data that, when synthesized, converges to an unambiguous structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.
Introduction: The Imperative for Unambiguous Characterization
4-Bromo-5-(isopentyloxy)-2-nitroaniline is a molecule with significant potential as a building block in medicinal chemistry and materials science. Its structure combines an electron-rich aniline core, modified by a bulky lipophilic isopentyloxy group, with the electron-withdrawing properties of a nitro group and a halogen. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecules, potentially for pharmaceuticals or dyes.[1][2] Given that subtle changes in substituent position can dramatically alter a molecule's biological activity and physical properties, its unequivocal structural verification is not merely an academic exercise but a critical prerequisite for its application.
This guide presents an integrated analytical workflow designed to systematically deconstruct and verify every component of the target molecule's structure. We will proceed from the foundational—determining the molecular formula—to the intricate, mapping the precise connectivity of every atom in the molecule.
Foundational Analysis: Molecular Formula and Isotopic Signature Verification via Mass Spectrometry
The first and most fundamental question in structure elucidation is: "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. It provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula.
Causality of Technique Selection: For a molecule containing bromine, mass spectrometry is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a highly characteristic isotopic pattern where two peaks of nearly equal intensity appear, separated by two mass units (the 'M' and 'M+2' peaks). Observing this signature provides immediate, high-confidence evidence for the presence of a single bromine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. The basic amino group of the aniline is readily protonated to form the [M+H]⁺ ion.
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Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system, to achieve mass accuracy within 5 ppm.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
Expected Data and Interpretation
The primary objective is to match the experimentally observed accurate mass of the [M+H]⁺ ion to the theoretical value for the proposed structure (C₁₁H₁₅BrN₂O₃).
| Parameter | Theoretical Value | Expected Experimental Outcome | Confidence Indicator |
| Molecular Formula | C₁₁H₁₅BrN₂O₃ | - | - |
| Exact Mass (Monoisotopic) | 302.0266 | - | - |
| [M+H]⁺ Ion (⁷⁹Br) | 303.0339 | ~303.0335 (within 5 ppm) | High mass accuracy confirms elemental composition. |
| [M+H]⁺ Ion (⁸¹Br) | 305.0318 | ~305.0314 (within 5 ppm) | High mass accuracy confirms elemental composition. |
| Isotopic Peak Ratio (M:M+2) | ~100 : 97.5 | A near 1:1 intensity ratio for the peaks at m/z 303 and 305. | Confirms the presence of one bromine atom. |
The observation of the correct accurate mass and the characteristic bromine isotopic pattern provides a solid foundation, confirming the elemental formula and the presence of key atoms before proceeding to spectroscopic analysis.
Functional Group Fingerprinting via Infrared (IR) Spectroscopy
With the molecular formula confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is an ideal, non-destructive technique for this purpose, as it probes the vibrational modes of specific chemical bonds.
Causality of Technique Selection: The proposed structure contains several highly IR-active functional groups: an amine (N-H bonds), a nitro group (N=O bonds), an ether (C-O bond), and aromatic C-H bonds. Each of these has a characteristic absorption frequency, creating a unique "fingerprint" for the molecule. The nitro group, in particular, gives rise to two very strong and distinct stretching bands, making it easy to identify.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.
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Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Expected Data and Interpretation
The IR spectrum will be analyzed for the presence of key absorption bands that correspond to the molecule's functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the aniline moiety. A doublet is expected. |
| 3100-3000 | Aromatic C-H Stretch | Benzene Ring | Indicates the presence of the aromatic core. |
| 2960-2850 | Aliphatic C-H Stretch | Isopentyloxy Group | Confirms the alkyl portion of the ether. |
| 1550-1475 | N-O Asymmetric Stretch | Nitro Group (-NO₂) ** | Key diagnostic peak for the nitro group. [4][5] |
| 1360-1290 | N-O Symmetric Stretch | Nitro Group (-NO₂) ** | Second key diagnostic peak for the nitro group. [4][5] |
| 1250-1200 | Aryl C-O Stretch | Aryl Ether | Confirms the ether linkage to the benzene ring. |
| 1100-1000 | Aliphatic C-O Stretch | Aliphatic Ether | Confirms the ether linkage to the isopentyl group. |
| Below 600 | C-Br Stretch | Bromo Group | Confirms the presence of the carbon-bromine bond. |
The combined evidence from MS and IR provides high confidence in both the elemental composition and the constituent functional groups. The next step is to determine how they are pieced together.
Atomic Connectivity and Spatial Arrangement: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and count of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Causality of Technique Selection: ¹H NMR will reveal the number of distinct proton environments, their integration (ratio), and their proximity to other protons through spin-spin coupling. This allows us to "see" the isopentyl chain and the substitution pattern on the aromatic ring. ¹³C NMR complements this by identifying all unique carbon atoms, confirming the carbon backbone of both the aromatic and aliphatic parts of the molecule.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
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Expected Data and Interpretation: ¹H NMR
The analysis of the ¹H NMR spectrum is based on chemical shift (δ), integration, and multiplicity.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.2 | Singlet (s) | 1H | Aromatic H-3 | Deshielded by the adjacent electron-withdrawing -NO₂ group.[6] No adjacent protons to couple with. |
| ~6.8 - 6.5 | Singlet (s) | 1H | Aromatic H-6 | Shielded by the electron-donating -NH₂ and -OR groups. No adjacent protons to couple with. |
| ~5.5 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. |
| ~4.0 - 3.8 | Triplet (t) | 2H | -O-CH₂ -CH₂- | Protons on the carbon attached to the oxygen are deshielded. Coupled to the adjacent CH₂ group. |
| ~1.9 - 1.7 | Multiplet (m) | 2H | -CH₂-CH₂ -CH- | Coupled to both the -OCH₂- and the -CH- protons. |
| ~2.0 - 1.8 | Multiplet (m) | 1H | -CH₂-CH (CH₃)₂ | Coupled to the adjacent CH₂ and the two CH₃ groups. |
| ~1.0 - 0.9 | Doublet (d) | 6H | -CH(CH₃ )₂ | The two methyl groups are equivalent and are coupled to the single methine proton. |
Expected Data and Interpretation: ¹³C NMR
The ¹³C NMR spectrum will confirm the carbon skeleton.
| Predicted δ (ppm) | Assignment | Rationale |
| ~150-145 | C5 | Carbon attached to the electron-donating -OR group. |
| ~145-140 | C1 | Carbon attached to the electron-donating -NH₂ group. |
| ~135-130 | C2 | Carbon attached to the electron-withdrawing -NO₂ group. |
| ~120-115 | C6 | Aromatic CH carbon. |
| ~115-110 | C3 | Aromatic CH carbon. |
| ~110-105 | C4 | Carbon attached to Bromine (ipso-carbon). |
| ~70-65 | -C H₂-O- | Aliphatic carbon attached to oxygen. |
| ~40-35 | -C H₂-CH₂- | Aliphatic carbon. |
| ~28-24 | -C H(CH₃)₂ | Aliphatic carbon. |
| ~23-21 | -CH(C H₃)₂ | Aliphatic carbon. |
Integrated Workflow for Structure Validation
The true power of this analytical approach lies in the synthesis of data from all techniques. No single method is sufficient, but together they form a self-validating system for structure elucidation.
This workflow demonstrates trustworthiness. The HRMS confirms the "what" (elemental parts), the FT-IR confirms the "who" (functional groups), and the NMR confirms the "how" (the specific arrangement). A discrepancy at any stage would invalidate the proposed structure and prompt re-evaluation. For ultimate confirmation, 2D NMR techniques like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) can be employed to definitively map the covalent bond network.
Conclusion
The structure elucidation of 4-Bromo-5-(isopentyloxy)-2-nitroaniline is achieved through a logical and systematic application of modern analytical techniques. By integrating High-Resolution Mass Spectrometry, FT-IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy, a complete and unambiguous picture of the molecule is formed. This guide outlines not just the protocols but the causal reasoning behind the workflow, providing a robust template for the characterization of novel chemical entities that meets the rigorous standards of the pharmaceutical and chemical research industries.
References
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